5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one
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Overview
Description
5a,6,7,8,9,10-hexahydro-5H-azepino[2,1-b]quinazolin-12-one is a member of quinazolines.
Scientific Research Applications
Anticancer Potential
A synthetic analogue of vasicine, 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, demonstrates promise in anticancer applications. Currently in pre-clinical studies, its stability and degradation under various conditions have been extensively studied, indicating significant degradation under alkaline conditions but stability under acidic, oxidative, thermal, and photolytic stress (Sharma, Upadhyay, & Mahindroo, 2016).
Antitussive Effects
A series of azepino[2,1-b]quinazolones, including the compound , have been synthesized and evaluated for their antitussive activity. In studies using citric acid-induced cough models in Guinea pigs, these compounds showed a notable decrease in cough frequency and an increase in cough latency (Nepali et al., 2011).
Antimicrobial Properties
Quinazolinone derivatives, including the specific compound in focus, have been synthesized and evaluated for their antimicrobial potential. These compounds exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, positioning them as promising candidates for novel antimicrobial agents (Kapoor, Nabi, Gupta, & Gupta, 2017).
Bronchodilator Activity
Derived from the naturally occurring quinazolin vasicine, certain compounds including 2,4-diethoxy-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-12-one have demonstrated significant bronchodilator activity. This activity is evaluated in models that test tracheal relaxation, indicating a potential application in conditions associated with bronchial muscle spasm (Zabeer et al., 2006).
Phosphodiesterase Inhibitors
Some derivatives of 3‐phenyl‐quinazolin‐4(3H)‐one, including the compound , have been tested for their in vitro phosphodiesterase (PDE) inhibitory activity. These compounds showed promising results, indicating potential applications in cognitive deficits and other related areas (Amin et al., 2021).
Properties
CAS No. |
67634-35-9 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5a,6,7,8,9,10-hexahydro-5H-azepino[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C13H16N2O/c16-13-10-6-3-4-7-11(10)14-12-8-2-1-5-9-15(12)13/h3-4,6-7,12,14H,1-2,5,8-9H2 |
InChI Key |
KNPFCIQCLDTMEY-UHFFFAOYSA-N |
SMILES |
C1CCC2NC3=CC=CC=C3C(=O)N2CC1 |
Canonical SMILES |
C1CCC2NC3=CC=CC=C3C(=O)N2CC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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